(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid chemical properties
(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of (2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic Acid
Introduction
(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid is a synthetic unsaturated N-acylamino acid. Structurally, it is a derivative of cinnamic acid, featuring a 4-methylbenzoyl (p-toluoyl) amino substituent at the alpha position.[1][2] This class of compounds, often referred to as azlactones or oxazolones in their cyclic precursor form, are pivotal intermediates in organic synthesis.[3][4] They serve as valuable precursors for the synthesis of non-proteinogenic α-amino acids, peptides, and various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.[5]
The synthesis of this compound is a classic example of the Erlenmeyer-Plöchl reaction, a robust method for carbon-carbon bond formation that has been a cornerstone of organic chemistry for over a century.[3][6] This guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of (2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
The core structure of the title compound is built upon a 3-phenylacrylic acid (cinnamic acid) backbone. Cinnamic acid itself is a naturally occurring aromatic carboxylic acid found in plants like cinnamon.[2][7] The key structural modifications that define the title compound are the N-acylation at the C2 position and the (E)-stereochemistry of the double bond.
| Property | Value | Source |
| IUPAC Name | (2E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid | N/A |
| Synonyms | Z-alpha-p-toluamido-cinnamic acid | N/A |
| Molecular Formula | C₁₇H₁₅NO₃ | [8] |
| Molecular Weight | 281.31 g/mol | [8] |
| Appearance | Expected to be a crystalline solid | [2] |
| Solubility | Slightly soluble in water, soluble in many organic solvents | [2] |
| Acidity (pKa) | Estimated to be similar to cinnamic acid (pKa ≈ 4.44) | [2] |
The (E)-configuration indicates that the bulky phenyl group and the carboxylic acid group are on opposite sides of the C=C double bond, which is the more thermodynamically stable isomer.[9] The molecule possesses several key functional groups that dictate its reactivity: a carboxylic acid, an amide, a styrenyl double bond, and two aromatic rings.
Synthesis via the Erlenmeyer-Plöchl Reaction
The primary route for synthesizing (2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid is the Erlenmeyer-Plöchl reaction. This reaction involves the condensation of an N-acylglycine with an aldehyde, followed by the hydrolysis of the resulting azlactone intermediate.[3][6]
Reaction Mechanism and Rationale
The reaction proceeds in two main stages:
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Azlactone Formation: N-(4-methylbenzoyl)glycine (p-toluoylglycine) is first cyclized and dehydrated using acetic anhydride. The acetic anhydride acts as both a dehydrating agent and the acetyl source for a mixed anhydride intermediate, which facilitates the ring closure to form 4-methyl-2-(p-tolyl)oxazol-5(4H)-one.
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Condensation: The oxazolone intermediate possesses acidic protons at the C4 position. In the presence of a base (typically sodium acetate), a carbanion is formed, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent elimination of water yields the unsaturated azlactone, 4-benzylidene-2-(p-tolyl)oxazol-5(4H)-one.
-
Hydrolysis: The final step involves the hydrolysis of the azlactone ring, typically with a mild base or acid, to open the ring and afford the final α,β-unsaturated amino acid product.
The choice of acetic anhydride is critical as it efficiently drives the initial cyclization. Sodium acetate serves as the base catalyst for the condensation step, though other organic bases can also be used.[10]
Synthetic Workflow Diagram
The following diagram illustrates the complete synthetic pathway from starting materials to the final product.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis and purification of the title compound.
Part A: Synthesis of N-(4-methylbenzoyl)glycine
-
Dissolution: Dissolve 10.0 g of glycine in 100 mL of 10% aqueous sodium hydroxide solution in a 250 mL flask equipped with a magnetic stirrer.
-
Acylation: Cool the solution in an ice bath. Add 20.6 g of 4-methylbenzoyl chloride (p-toluoyl chloride) dropwise over 30 minutes while maintaining vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Acidification: Cool the mixture again in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3. A white precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. Recrystallize from ethanol/water to obtain pure N-(4-methylbenzoyl)glycine.
Part B: Synthesis of (2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic Acid
-
Reaction Setup: In a 100 mL round-bottom flask, combine 5.73 g of N-(4-methylbenzoyl)glycine, 3.18 g of benzaldehyde, 2.46 g of anhydrous sodium acetate, and 15 mL of acetic anhydride.
-
Heating: Heat the mixture in an oil bath at 100 °C for 1 hour with constant stirring. The solution will turn a deep yellow/orange color.
-
Hydrolysis of Azlactone: Cool the reaction mixture to room temperature. Slowly add 50 mL of a 1:1 mixture of acetone and water. Heat the mixture to reflux for 30 minutes to hydrolyze the intermediate azlactone.
-
Precipitation: Cool the solution in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol. Recrystallize the product from ethanol to yield pure (2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid as a crystalline solid.
Spectroscopic and Analytical Characterization
Characterization using spectroscopic methods is essential to confirm the structure and purity of the synthesized compound.
Expected Spectroscopic Data
The following table summarizes the expected key signals in various spectra.
| Technique | Expected Signals |
| ¹H NMR | δ ~2.4 ppm (s, 3H, Ar-CH₃); δ ~7.2-7.9 ppm (m, 9H, Ar-H); δ ~7.5 ppm (s, 1H, =CH); δ ~8.5 ppm (br s, 1H, NH); δ ~10-12 ppm (br s, 1H, COOH) |
| ¹³C NMR | δ ~21 ppm (Ar-CH₃); δ ~125-145 ppm (Ar-C and C=C); δ ~165 ppm (Amide C=O); δ ~170 ppm (Carboxylic Acid C=O) |
| IR (cm⁻¹) | ~3300 (N-H stretch); ~3000-2500 (O-H stretch, broad); ~1700 (C=O stretch, acid); ~1650 (C=O stretch, amide I); ~1625 (C=C stretch); ~1540 (N-H bend, amide II) |
Interpretation of Spectroscopic Data
-
¹H NMR: The singlet around 2.4 ppm is characteristic of the methyl group on the p-toluoyl moiety. The complex multiplet in the aromatic region (7.2-7.9 ppm) accounts for the nine protons on the two phenyl rings. A key signal is the singlet for the vinylic proton (=CH) around 7.5 ppm, confirming the formation of the acrylic acid backbone. The broad singlets for the amide (NH) and carboxylic acid (COOH) protons are also expected and will be exchangeable with D₂O.
-
¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the numerous aromatic and vinylic carbons, and two downfield signals for the amide and carboxylic acid carbonyl carbons.
-
IR Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad O-H absorption confirms the carboxylic acid, while the N-H stretch and the distinct amide I and II bands confirm the amide group. The carbonyl stretches for both the acid and amide will be prominent.
Potential Applications and Biological Relevance
While specific studies on (2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid are limited, the broader class of cinnamic acid derivatives is well-known for a wide range of biological activities.[7][11] These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[7][11][12]
The structural motif of an N-acylated α,β-unsaturated amino acid is a valuable pharmacophore. It can be used as a building block for:
-
Peptidomimetics: Incorporation into peptide chains to create analogues with altered conformations and improved stability.
-
Novel Amino Acid Synthesis: The double bond can be stereoselectively reduced or functionalized to create a variety of chiral α-amino acids that are not found in nature.[6]
-
Heterocyclic Synthesis: The compound can serve as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems.[5]
Given the established bioactivity of cinnamic acids and their derivatives, this compound is a promising candidate for screening in various biological assays, particularly in antimicrobial and anticancer research.[11][13]
Conclusion
(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid is a well-defined organic compound whose synthesis is a classic illustration of the Erlenmeyer-Plöchl reaction. Its chemical properties are dictated by the interplay of its carboxylic acid, amide, and unsaturated functionalities. As a derivative of the versatile cinnamic acid family, it holds potential as a synthetic intermediate for the development of novel pharmaceuticals and bioactive molecules. The detailed synthetic and characterization protocols provided in this guide offer a robust framework for researchers to produce and validate this compound for further investigation.
Sources
- 1. Showing Compound trans-Cinnamic acid (FDB008784) - FooDB [foodb.ca]
- 2. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nextsds.com [nextsds.com]
- 9. (PDF) Substituents Effect on the Erlenmeyer−Plöchl Reaction: Understanding an Observed Process Reaction Time [academia.edu]
- 10. researchgate.net [researchgate.net]
- 11. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
